2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 1165935-96-5
VCID: VC2843149
InChI: InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)7-5-8(15)10(14)9(16)6-7/h5-6H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)Cl)F
Molecular Formula: C12H14BClF2O2
Molecular Weight: 274.5 g/mol

2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1165935-96-5

Cat. No.: VC2843149

Molecular Formula: C12H14BClF2O2

Molecular Weight: 274.5 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 1165935-96-5

Specification

CAS No. 1165935-96-5
Molecular Formula C12H14BClF2O2
Molecular Weight 274.5 g/mol
IUPAC Name 2-(4-chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)7-5-8(15)10(14)9(16)6-7/h5-6H,1-4H3
Standard InChI Key RUNPBSMMMMRKNP-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)Cl)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)Cl)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a dioxaborolane ring system (a 1,3,2-dioxaborolane core) substituted with a 4-chloro-3,5-difluorophenyl group. The pinacol ester framework (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid moiety, reducing its propensity for protodeboronation and oxidative degradation compared to free boronic acids . The three-dimensional structure arises from sp² hybridization at the boron atom, which forms covalent bonds with two oxygen atoms of the pinacol ligand and the aromatic phenyl ring .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₄BClF₂O₂
Molecular Weight274.50 g/mol
IUPAC Name2-(4-chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)Cl)F
InChIKeyRUNPBSMMMMRKNP-UHFFFAOYSA-N

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the compound’s structure. The ¹¹B NMR spectrum exhibits a peak near δ 30 ppm, characteristic of trigonal planar boron environments in dioxaborolanes. ¹⁹F NMR reveals two distinct fluorine signals corresponding to the meta- and para-positions relative to the chlorine substituent . High-resolution mass spectrometry (HRMS) typically shows a molecular ion cluster at m/z 274.4992 (calculated for C₁₂H₁₄BClF₂O₂) .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via esterification of 4-chloro-3,5-difluorophenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. A typical procedure involves:

  • Boronic Acid Preparation: Lithiation of 1-bromo-4-chloro-3,5-difluorobenzene followed by transmetallation with trisopropyl borate.

  • Esterification: Reaction of the boronic acid with pinacol in the presence of a dehydrating agent (e.g., molecular sieves).

Table 2: Optimal Reaction Conditions

ParameterValue
Temperature0–25°C
SolventTetrahydrofuran (THF) or Dichloromethane
CatalystNone (acid-free conditions)
Yield70–85%

Purification and Quality Control

Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms purity >95%. Batch-to-batch consistency is verified using ¹H NMR and FT-IR spectroscopy, with characteristic B-O stretches observed at 1340–1380 cm⁻¹ .

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The compound’s primary application lies in palladium-catalyzed cross-couplings with aryl halides or triflates. The 4-chloro-3,5-difluorophenyl group transfers efficiently to sp²-hybridized carbons, enabling the synthesis of biaryl systems. Key advantages include:

  • Chemoselectivity: The chlorine and fluorine substituents direct subsequent functionalization (e.g., SNAr reactions).

  • Stability: The pinacol ester resists hydrolysis under basic aqueous conditions (pH 8–12), unlike boronic acids .

Table 3: Representative Coupling Reactions

PartnerProductYieldConditions
4-Bromotoluene4'-Chloro-3',5'-difluoro-4-methylbiphenyl82%Pd(PPh₃)₄, K₂CO₃, DMF, 80°C
2-Naphthyl Triflate2-(4-Chloro-3,5-difluorophenyl)naphthalene76%Pd(dba)₂, SPhos, THF, reflux

Protodeboronation Kinetics

Despite its stability, the compound undergoes base-catalyzed protodeboronation at elevated pH. Studies using ¹⁹F NMR spectroscopy reveal two pathways:

  • Direct Pathway: Cleavage of the B–C bond in the boronate anion ([ArB(OR)₂]⁻).

  • Pre-Hydrolytic Pathway: Hydrolysis to the boronic acid followed by protodeboronation .

The rate constant (k<sub>obs</sub>) for protodeboronation in 50% aqueous dioxane at pH 13 is 1.2 × 10⁻⁴ s⁻¹, approximately 50-fold slower than the corresponding boronic acid .

Research Frontiers

Catalytic Asymmetric Synthesis

Recent efforts focus on enantioselective Suzuki-Miyaura couplings using chiral palladium catalysts. The electron-withdrawing chloro and fluoro groups enhance oxidative addition rates, enabling asymmetric induction >90% ee in model systems .

Radiolabeling Applications

Incorporation of ¹⁸F via isotopic exchange is under investigation for positron emission tomography (PET) tracer development. Preliminary results show ¹⁸F incorporation yields of 15–20% under microwave irradiation.

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